physicochemical properties of 2-Methoxy-6-(tributylstannyl)pyrazine
physicochemical properties of 2-Methoxy-6-(tributylstannyl)pyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(tributylstannyl)pyrazine
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount. Among these, organometallic reagents paired with heterocyclic scaffolds represent a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth technical examination of 2-Methoxy-6-(tributylstannyl)pyrazine, a key intermediate for researchers, scientists, and drug development professionals. This compound merges the versatile reactivity of a tributylstannane with the privileged pyrazine core, a heterocycle frequently found in therapeutic agents.[1][2]
This document moves beyond a simple datasheet to offer a holistic view, encompassing not only the core physicochemical properties but also the causality behind its analytical characterization, its synthetic utility, and the critical safety protocols required for its handling. The insights provided herein are designed to empower researchers to leverage this reagent's full potential while ensuring experimental robustness and laboratory safety.
Section 1: Chemical Identity and Core Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. 2-Methoxy-6-(tributylstannyl)pyrazine is a solid, typically yellow or brown in appearance, whose identity is defined by the following parameters.[3]
| Property | Value | Source(s) |
| IUPAC Name | tributyl-(6-methoxypyrazin-2-yl)stannane | [4][] |
| CAS Number | 1105511-66-7 | [4][][6] |
| Molecular Formula | C₁₇H₃₂N₂OSn | [3][4][6] |
| Molecular Weight | 399.20 g/mol | [4] |
| Monoisotopic Mass | 400.15366 Da | [7] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [4][8][9] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Storage | Store at -20°C or 2-8°C | [3][4][6] |
The tributyltin moiety renders the molecule lipophilic, while the pyrazine ring provides a site for further chemical elaboration. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).[6]
Section 2: Spectroscopic and Analytical Characterization
For a reagent whose primary function is to be incorporated into a larger molecule, empirical verification of its structure and purity is non-negotiable. The cost of using a misidentified or impure starting material in a multi-step synthesis is substantial. Therefore, a rigorous analytical workflow is a self-validating system that ensures downstream success.
Mass Spectrometry
Mass spectrometry is indispensable for confirming the molecular weight and isotopic distribution. For this compound, the presence of tin, with its multiple stable isotopes, provides a characteristic signature.
Table 2: Predicted Mass Spectrometry Data Predicted values are calculated and sourced from public databases.[7]
| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 401.16094 | 198.8 |
| [M+Na]⁺ | 423.14288 | 202.9 |
| [M-H]⁻ | 399.14638 | 197.5 |
The molecular ion peak cluster will exhibit a distinctive pattern due to the natural abundance of tin isotopes, serving as a definitive confirmation of the element's presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Pyrazine-H | 8.0 - 8.4 (2H, singlets) | Aromatic protons on the pyrazine ring. |
| Methoxy (-OCH₃) | 3.9 - 4.1 (3H, singlet) | Protons of the methoxy group. | |
| Tributyl (-CH₂-) | 0.9 - 1.6 (24H, multiplets) | Protons of the three butyl chains attached to tin. | |
| ¹³C | Pyrazine C-Sn | 165 - 170 | Carbon atom directly bonded to the tin. |
| Pyrazine C-O | 160 - 165 | Carbon atom bonded to the methoxy group. | |
| Pyrazine C-H | 135 - 140 | Protonated carbons of the pyrazine ring. | |
| Methoxy (-OCH₃) | 53 - 56 | Methoxy carbon. | |
| Tributyl (-CH₂/CH₃) | 10 - 30 | Carbons of the butyl chains. |
Furthermore, ¹¹⁹Sn NMR spectroscopy is a powerful, though less common, technique for the direct characterization of organotin compounds, providing information about the coordination state and electronic environment of the tin atom.
Experimental Protocol: Full Spectroscopic Characterization
This protocol outlines the necessary steps for a complete analytical validation.
Objective: To confirm the identity, structure, and purity of a supplied batch of 2-Methoxy-6-(tributylstannyl)pyrazine.
1. Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
2. NMR Spectroscopy (400 MHz or higher): a. ¹H NMR: Acquire spectrum with a 30° pulse angle and a 2-second relaxation delay. Accumulate a minimum of 16 scans. b. ¹³C NMR: Acquire a proton-decoupled spectrum with a 45° pulse angle and a 2-second relaxation delay. Accumulate scans for at least 30 minutes to achieve an adequate signal-to-noise ratio. c. Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare chemical shifts in both ¹H and ¹³C spectra to predicted values and reference data for structural confirmation.
3. High-Resolution Mass Spectrometry (HRMS): a. Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. b. Sample Infusion: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile and infuse directly into the source. c. Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts. d. Data Analysis: Determine the exact mass and compare it to the theoretical mass (401.16094 for [M+H]⁺). The mass error should be less than 5 ppm. Analyze the isotopic pattern to confirm the presence of tin.
Section 3: Reactivity and Synthetic Utility
The primary value of 2-Methoxy-6-(tributylstannyl)pyrazine lies in its role as a nucleophilic organometallic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
The Stille Coupling Reaction
The tributylstannyl group is not a passive component; it is the functional heart of the molecule's reactivity. In the presence of a palladium catalyst, it undergoes transmetalation, allowing the pyrazine core to be coupled with a variety of electrophilic partners (e.g., aryl halides, triflates). This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups, which is critical in the lengthy synthesis of drug candidates.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Stability and Handling Considerations
Organotin compounds exhibit moderate stability. While they are suitable for cross-coupling reactions, they can be prone to degradation over time, particularly if exposed to light, air, or acidic conditions. The recommendation for cold and dark storage is crucial for preserving its integrity.[4][6] Some organotin halides are known to react with water, reinforcing the need for handling under inert atmospheric conditions (e.g., nitrogen or argon) for sensitive applications.[12]
Section 4: Safety, Handling, and Toxicology
Expertise-Driven Insight: The utility of tributyltin compounds is intrinsically linked to their toxicity. As a Senior Application Scientist, it is my responsibility to emphasize that operational excellence cannot be divorced from a culture of safety. The biological activity that makes these compounds hazardous is precisely what must be controlled in the laboratory.
Tributyltin derivatives are known for their significant toxicity. They are acutely toxic if ingested or absorbed through the skin and can cause severe irritation.[12][13][14] Chronic exposure can lead to organ damage, and they are classified as potentially damaging to fertility.[13][15] Furthermore, they are highly toxic to aquatic ecosystems.[13][16]
Table 4: Summary of Key Hazards
| Hazard Type | Description | GHS H-Codes |
| Acute Toxicity | Toxic if swallowed; Harmful in contact with skin. | H301, H312[6][15] |
| Irritation | Causes skin and serious eye irritation. | H315, H319[6][15] |
| Systemic Toxicity | Causes damage to organs through prolonged or repeated exposure. | H372[6][13] |
| Reproductive | May damage fertility. | H360FD[13][15] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | H410[13][15] |
Protocol: Safe Handling and Disposal
Objective: To handle 2-Methoxy-6-(tributylstannyl)pyrazine in a manner that eliminates personal exposure and prevents environmental release.
1. Personal Protective Equipment (PPE): a. Wear a lab coat, splash-proof chemical goggles, and nitrile gloves (double-gloving is recommended). b. Always wash hands thoroughly after handling, even if gloves were worn.[13]
2. Engineering Controls: a. All weighing and transfers of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[13][17] b. Solutions should also be prepared and handled within the fume hood.
3. Spill Management: a. In case of a small spill, cordon off the area. b. Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] c. Carefully sweep the material into a designated, labeled hazardous waste container. d. Decontaminate the area with a suitable solvent and wipe clean.
4. Waste Disposal: a. All waste containing this compound (excess reagent, contaminated materials, absorbent) must be collected in a clearly labeled, sealed hazardous waste container. b. Never dispose of organotin waste down the drain or in regular trash.[16] c. Follow all institutional and local regulations for the disposal of toxic heavy metal waste.[13][16]
Section 5: Application Pathway in Drug Discovery
The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence is associated with favorable metabolic stability and the ability to form key hydrogen bonds with biological targets. This compound serves as a direct precursor to more complex, biologically active pyrazines.
The logical progression from this building block to a potential drug candidate follows a clear, multi-stage workflow.
Caption: Logical workflow from a building block to a drug candidate.
This workflow demonstrates the compound's strategic importance. It allows for the rapid introduction of the pyrazine moiety into a diverse set of molecular frameworks via the Stille coupling. The resulting advanced intermediate can then be further modified (e.g., O-demethylation to reveal a hydroxyl group, or nucleophilic aromatic substitution) to generate a library of analogues for structure-activity relationship (SAR) studies, ultimately leading to the identification of a potent and selective drug candidate.[18]
Conclusion
2-Methoxy-6-(tributylstannyl)pyrazine is more than a sequence of atoms; it is an enabling tool for chemical innovation. Its physicochemical profile is defined by the dual nature of its pyrazine and organotin components, offering significant synthetic versatility at the cost of requiring stringent safety protocols. For the medicinal chemist, it provides a reliable and efficient route to novel, substituted pyrazines, accelerating the discovery of new therapeutic agents. By understanding its properties, reactivity, and hazards in detail, researchers can confidently and safely integrate this powerful building block into their synthetic programs, driving forward the frontiers of drug discovery.
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